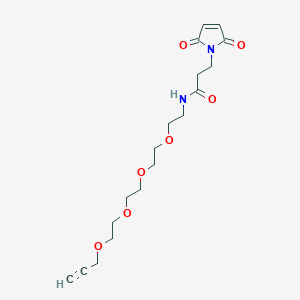

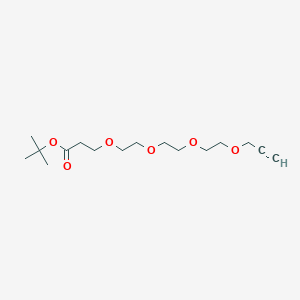

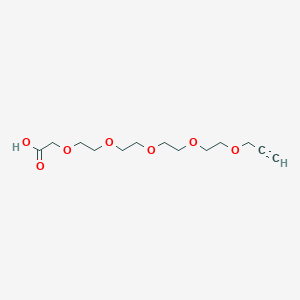

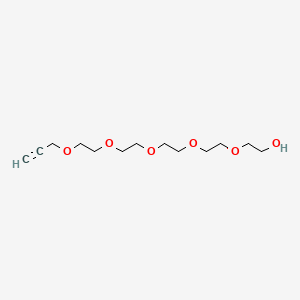

![molecular formula C25H20Cl2N2O3 B610328 (4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate CAS No. 1219951-09-3](/img/structure/B610328.png)

(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate

概要

説明

Emvododstat, also known as PTC299, is a transcriptional inhibitor targeting both pathogenic VEGF (vascular endothelial growth factor) and dihydroorotate dehydrogenase (DHODH). It plays a crucial role in inhibiting VEGFA mRNA translation and abnormal cell proliferation. Specifically, in HeLa cells, PTC299 suppresses hypoxia-induced VEGFA protein production with an impressive EC50 of 1.64 nM .

準備方法

Synthetic Routes:: The synthetic routes for Emvododstat are not explicitly mentioned in the available literature. it is synthesized through specific chemical reactions to achieve its structure.

Industrial Production Methods:: Unfortunately, detailed industrial production methods for Emvododstat are not widely documented. Industrial-scale synthesis likely involves optimization of existing synthetic routes and efficient purification processes.

化学反応の分析

Emvododstat may undergo various chemical reactions, including oxidation, reduction, and substitution. While specific reagents and conditions are not explicitly provided, further research would be necessary to elucidate these details. Major products resulting from these reactions remain to be explored.

科学的研究の応用

Emvododstat has garnered interest across multiple scientific domains:

Chemistry: Researchers investigate its chemical properties, stability, and reactivity.

Biology: Studies explore its impact on cellular processes, gene expression, and cell growth.

Medicine: Emvododstat’s potential therapeutic applications include cancer treatment and immune modulation.

Industry: Its use in drug development and disease management is an active area of investigation.

作用機序

Emvododstat’s mechanism of action involves dual inhibition:

VEGF Pathway: By targeting VEGFA mRNA translation, it suppresses angiogenesis and abnormal blood vessel formation.

DHODH Inhibition: DHODH is essential for pyrimidine biosynthesis. Inhibiting it disrupts nucleotide production, affecting cell proliferation.

類似化合物との比較

Emvododstat stands out due to its dual-targeted action against VEGF and DHODH. While similar compounds exist, none combine these specific properties. Notable related compounds include Axitinib, Cabozantinib, and Nintedanib.

特性

Key on ui mechanism of action |

PTC299 was designed to inhibit VEGF production in tumors by targeting the post-transcriptional control processes that regulate VEGF formation. Because PTC299 inhibits VEGF production, its action occurs at a different point in the VEGF pathway than therapies, such as Avastin® or Sutent®. PTC299 may be active both as a single agent or when used in combination with other anti-angiogenic agents or with chemotherapy agents for the treatment of cancers. |

|---|---|

CAS番号 |

1219951-09-3 |

分子式 |

C25H20Cl2N2O3 |

分子量 |

467.3 g/mol |

IUPAC名 |

(4-chlorophenyl) 6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |

InChI |

InChI=1S/C25H20Cl2N2O3/c1-31-18-7-2-15(3-8-18)24-23-20(21-14-17(27)6-11-22(21)28-23)12-13-29(24)25(30)32-19-9-4-16(26)5-10-19/h2-11,14,24,28H,12-13H2,1H3 |

InChIキー |

SRSHBZRURUNOSM-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl |

異性体SMILES |

COC1=CC=C(C=C1)[C@H]2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl |

正規SMILES |

COC1=CC=C(C=C1)C2C3=C(CCN2C(=O)OC4=CC=C(C=C4)Cl)C5=C(N3)C=CC(=C5)Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

PTC299; PTC 299; PTC-299 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。